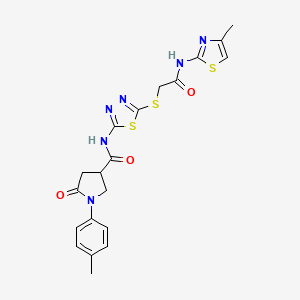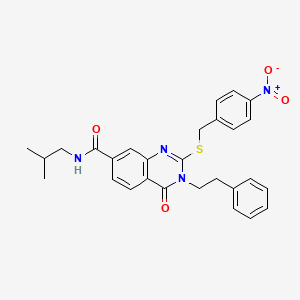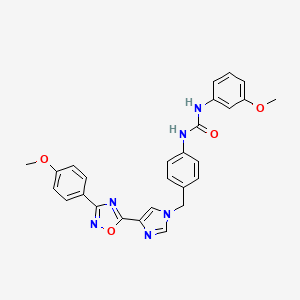
5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of 5-Acetyl-2-(benzylamino)-6-methylnicotinonitrile is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of this compound are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
The chemical reactivity and synthesis of related compounds have been extensively studied. For instance, the acylation of certain pyrimidine derivatives with acetic anhydride or chloroacetic anhydride has been explored to produce acylamino derivatives, which further undergo various reactions, including 1,3-dipolar cycloaddition, leading to the synthesis of complex heterocyclic compounds (Steinlin & Vasella, 2009). Such processes are crucial for the development of novel organic molecules with potential applications in medicinal chemistry and materials science.
Anticancer Research
Research has also focused on synthesizing new 2-amino-3-cyanopyridine derivatives, reacting them with various bi-functional reagents to produce compounds with potential anticancer properties. These reactions yield a variety of derivatives, which have been assessed for their anticancer activities, showcasing the potential of such compounds in the development of new cancer therapies (Mansour et al., 2021).
Catalysis and Material Science
Studies on complexes such as oxorhenium(V) derivatives have implications for catalysis, highlighting the reactivity of certain benzyl and phenyl complexes with CO. This research contributes to our understanding of migratory insertion mechanisms and could inform the development of new catalysts for industrial chemical processes (Robbins et al., 2015).
Antibacterial and Antifungal Applications
Novel compounds synthesized from aryl‐1,4‐benzoquinones and 2-aminonicotinonitrile derivatives have been evaluated for their antibacterial and antifungal activities. Such research is pivotal in the search for new antimicrobial agents to combat resistant strains of bacteria and fungi, indicating the potential of these compounds in developing new drugs (Mahdi et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated against targets linked to type 2 diabetes (t2d), namely, β-glucosidase, protein tyrosine phosphatase 1b (ptp1b), and β-secretase .
Mode of Action
It’s known that the compound undergoes reactions at the benzylic position . Depending on the classification of the alkyl halide portion of the molecule and the solvent used, the mechanism could be either SN1 or SN2 .
Biochemical Pathways
It’s known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Pharmacokinetics
The molecular formula of a similar compound, 5-acetyl-2-benzylsulfanyl-6-methyl-nicotinonitrile, is c16h14n2os, with an average mass of 282360 Da . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-acetyl-2-(benzylamino)-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-15(12(2)20)8-14(9-17)16(19-11)18-10-13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPDLJNERASCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)NCC2=CC=CC=C2)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)

![(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2867106.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}malononitrile](/img/structure/B2867107.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2867110.png)





![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2867119.png)

